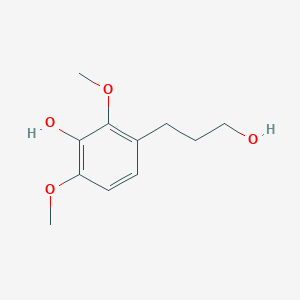

3-(3-Hydroxypropyl)-2,6-dimethoxyphenol

Description

Contextual Significance in Biomass Valorization

Biomass valorization aims to convert renewable biomass into valuable products, including biofuels, biochemicals, and biomaterials. Lignin (B12514952), historically considered a low-value byproduct of the pulp and paper industry, is now recognized as a rich source of aromatic chemicals. acs.org The effective utilization of lignin is crucial for the economic viability of integrated biorefineries.

3-(3-Hydroxypropyl)-2,6-dimethoxyphenol is a key product obtained from advanced lignin depolymerization techniques, particularly Reductive Catalytic Fractionation (RCF). RCF is a "lignin-first" approach that aims to deconstruct lignin into well-defined, low-molecular-weight aromatic monomers while preserving the carbohydrate fraction of the biomass. nrel.gov The efficient production of compounds like this compound is a testament to the progress in catalytic strategies for biomass conversion.

Natural Occurrence and Biosynthetic Pathways

This compound is a direct derivative of sinapyl alcohol, one of the three primary monolignols that polymerize to form lignin in plant cell walls. pnas.org Lignin rich in syringyl units, from which this compound is derived, is predominantly found in angiosperms (hardwoods) and certain agricultural residues. pnas.org

The biosynthesis of sinapyl alcohol, and consequently its derivatives, follows the complex phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the monolignols. A key enzyme specific to the biosynthesis of syringyl lignin is ferulate 5-hydroxylase (F5H), which introduces a hydroxyl group onto the aromatic ring, leading to the formation of precursors for sinapyl alcohol. pnas.orgpnas.org The regulation of this pathway determines the ratio of syringyl to guaiacyl lignin units, which in turn influences the types of aromatic monomers that can be obtained from biomass. osti.gov

The table below provides a simplified overview of the key enzymes involved in the latter stages of syringyl monolignol biosynthesis.

| Enzyme Name | Abbreviation | Function |

| Ferulate 5-hydroxylase | F5H | Catalyzes the hydroxylation of guaiacyl intermediates. pnas.orgpnas.org |

| Caffeic acid O-methyltransferase | COMT | Methylates the newly introduced hydroxyl group. pnas.org |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to cinnamyl alcohols (monolignols). |

This table provides a simplified representation of the key enzymatic steps leading to the formation of syringyl monolignols.

Role as a Lignin-Derived Platform Chemical

A platform chemical is a molecule that can be converted into a wide range of other valuable chemicals. This compound is increasingly recognized as a promising lignin-derived platform chemical due to its functional groups: a hydroxyl group on the propyl side chain, a phenolic hydroxyl group, and two methoxy (B1213986) groups. These features provide multiple reaction sites for catalytic upgrading.

Research has demonstrated the potential to convert this and similar lignin-derived phenols into various value-added products. For instance, the catalytic hydrodeoxygenation of such compounds can yield aromatic hydrocarbons suitable for use as drop-in biofuels or as precursors for polymers. Furthermore, the phenolic hydroxyl group can be targeted for the synthesis of specialty chemicals like antioxidants and resins. researchgate.net

The table below summarizes some of the potential conversion pathways for lignin-derived phenols, including this compound.

| Conversion Process | Potential Products | Significance |

| Hydrodeoxygenation | Aromatic hydrocarbons, cycloalkanes | Production of renewable fuels and chemical feedstocks. scholaris.ca |

| Oxidation | Dicarboxylic acids, vanillin (B372448) derivatives | Synthesis of biodegradable polymers and flavor/fragrance compounds. |

| Alkylation/Dealkylation | Phenol (B47542), cresols | Production of platform chemicals for the chemical industry. nih.gov |

| Dimerization/Polymerization | Antioxidants, epoxy resins | Development of high-performance biomaterials. researchgate.net |

This table illustrates potential valorization routes for lignin-derived phenolic compounds.

The continued development of selective and efficient catalytic systems is key to realizing the full potential of this compound as a cornerstone of a future bio-based chemical industry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxypropyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-9-6-5-8(4-3-7-12)11(15-2)10(9)13/h5-6,12-13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUHTOFWFKDUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCCO)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284025 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106800-32-2 | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106800-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,4-dimethoxybenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways

Biomass-Derived Production from Lignocellulosic Feedstocks

The primary pathway for producing 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol from biomass involves the breakdown of lignin (B12514952), a key component of lignocellulose. Lignin's structure, rich in phenylpropane units, makes it an ideal candidate for conversion into value-added aromatic chemicals. acs.org Two of the most promising "lignin-first" biorefinery strategies are Reductive Catalytic Fractionation (RCF) and the catalytic hydrogenolysis of isolated lignin. nih.gov These processes are designed to selectively cleave specific chemical bonds within the lignin macromolecule to yield a narrow distribution of phenolic compounds. rsc.org

Reductive Catalytic Fractionation (RCF) has emerged as a leading "lignin-first" biorefinery technology. nih.govrsc.org This approach integrates the fractionation of lignocellulosic biomass with the catalytic hydrogenolysis of the native lignin polymer into stable, low-molecular-weight phenolic monomers. A key advantage of RCF is its ability to prevent the condensation of lignin fragments during the process, which is a major challenge in traditional biorefining. nih.govrsc.org

The primary target of RCF is the cleavage of the β-O-4 ether linkage, which is the most abundant linkage in native lignin. nih.gov The yield of monomers like this compound (also referred to as 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (B191096) or S1) is directly correlated with the proportion of these β-O-4 linkages in the starting lignin material. nih.gov

Research has demonstrated the effectiveness of RCF on various woody biomasses. For instance, using a Ruthenium-on-carbon (Ru/C) catalyst, RCF of birch wood yielded a significant amount of phenolic monomers. nih.gov The process involves heating the biomass with the catalyst in a solvent, such as methanol (B129727), under a hydrogen atmosphere. nih.gov

| Parameter | Value |

|---|---|

| Feedstock | Birch Wood |

| Catalyst | 5% Ru/C |

| Solvent | Methanol |

| Temperature | 250 °C |

| Reaction Time | 3 hours |

| H₂ Pressure (initial) | 60 bar |

Catalytic hydrogenolysis is a crucial process for the depolymerization of lignin into valuable monophenolic compounds by cleaving the various ether (C-O) and carbon-carbon (C-C) bonds within the lignin structure. rsc.orgmdpi.com This process is heavily influenced by the choice of catalyst, solvent, and reaction conditions, which together dictate the product distribution and yield. rsc.org The synthesis of this compound from lignin relies on the selective cleavage of the β-O-4 ether linkage while preserving the propyl side chain and the methoxy (B1213986) groups on the aromatic ring. nih.gov

A variety of heterogeneous catalysts have been investigated for their efficacy in lignin hydrogenolysis. Noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are known to effectively promote the cleavage of C-O bonds, leading to monomer yields of up to 60 wt.%. mdpi.com

Non-noble transition metals, including Nickel (Ni), Copper (Cu), Iron (Fe), and Cobalt (Co), have gained attention as cost-effective alternatives. acs.org Nickel-based catalysts, in particular, have demonstrated significant potential. For example, Ni supported on carbon (Ni/C) has shown excellent performance for C-O-C bond cleavage and good selectivity towards aromatic products. acs.org In one study, the hydrogenolysis of birch lignin over a Ni/C catalyst at 200 °C in methanol yielded 54% monomers, with propylsyringol (a related syringyl-type monomer) being a major component. acs.org Highly dispersed Ni catalysts have achieved high lignin conversion rates (over 93 wt.%) with monophenol yields of up to 15 wt.%. mdpi.com However, some heterogeneous Ni catalysts may require severe reaction conditions (240–400 °C, 25–32 MPa H₂) to be effective. acs.org Milder conditions have been achieved with catalysts like Ni/SiO₂ and Ni/C in environmentally friendly solvents. acs.org

| Catalyst | Key Findings | Reference |

|---|---|---|

| Ni/C | Achieved a 54% monomer yield from birch lignin at 200 °C. | acs.org |

| Highly Dispersed Ni | Resulted in over 93 wt.% lignin conversion and a 15 wt.% monophenol yield. | mdpi.com |

| Ni/K₂CO₃/ZrO₂ | Effective but required severe conditions (240–400 °C, 25–32 MPa H₂). | acs.org |

| MoOx/CNT | Used for hydrogenolysis of lignin into phenolic compounds, including 4-(3-hydroxypropyl)-2,6-dimethoxyphenol. | amazonaws.com |

| Ru, Rh, Pd, Pt | Can achieve up to 60 wt.% yield of monomeric phenols. | mdpi.com |

Bimetallic catalysts often exhibit enhanced activity and selectivity compared to their monometallic counterparts due to synergistic effects between the two metals. acs.org These systems can improve catalytic performance and overcome the limitations of single-component catalysts. acs.org

The combination of nickel with a noble metal has proven particularly effective. For instance, Ni-Ru, Ni-Rh, and Ni-Pd catalysts have shown superior performance in the hydrogenolysis of lignin C-O bonds. acs.org A Ni-Ru catalyst supported on SiO₂-coated hypercrosslinked polystyrene (Ni-Ru/SiO₂@HPS) demonstrated a high lignin conversion (>95 wt.%) and a remarkable monophenol yield (>42 wt.%). mdpi.com This enhanced performance is attributed to a synergy where an increased electron density on Ni facilitates metal reduction. mdpi.com An optimized NiRu catalyst with 85% Ni and 15% Ru, composed of ultrasmall nanoparticles, showed high activity even under mild conditions (100 °C, 1 bar H₂). acs.org

Non-precious bimetallic systems have also been developed. A Ni-Co on carbon catalyst (Ni₀.₅Co₀.₅/C) achieved a 55.2 wt.% yield of aromatics from poplar lignin at 170 °C and 1 MPa H₂. acs.org

The activity and selectivity of catalysts can be further enhanced by the addition of co-catalysts and promoters. In related phenolic synthesis, promoted magnesium oxide catalysts have been used for the methylation of phenol (B47542). google.com For example, a catalyst containing metal promoters such as titanium, chromium, or uranium, along with sulfate (B86663) ions, was effective in producing ortho-cresol and 2,6-xylenol. google.com While specific examples for the direct synthesis of this compound are less detailed in the provided context, the principle of using promoters to modify catalyst properties and improve performance is a key strategy in catalyst design for biomass conversion.

Optimizing reaction conditions is critical for maximizing the yield of this compound while minimizing undesirable side reactions. Key parameters include temperature, hydrogen pressure, and reaction time.

Temperature: The reaction temperature significantly impacts the rate of C-O bond cleavage. For RCF using a Ru/C catalyst, a temperature of 250 °C has been found to be effective. nih.gov For hydrogenolysis over bimetallic Ni-Ru catalysts, high activity has been observed at temperatures as low as 100 °C. acs.org However, other systems may require higher temperatures; for example, a vanadium-catalyzed cleavage of the model compound 2,6-dimethoxyphenol (B48157) showed 89.5% conversion at 280°C. nih.gov

Hydrogen Pressure: Hydrogen pressure is crucial for the hydrogenolysis reactions that cleave ether bonds and stabilize the resulting monomers. Effective pressures can range from low (1 bar H₂ for NiRu catalysts) to high (60 bar for RCF with Ru/C). nih.govacs.org In some cases, hydrogenolysis can proceed without external H₂, using an in-situ hydrogen donor like isopropanol. acs.org

Catalytic Hydrogenolysis of Lignin and Lignin Model Compounds

Solvent System Selection and Effects (e.g., Methanol-Water, Acetone-Water, 1,4-Dioxane)

The choice of solvent is paramount in directing the outcome of chemical reactions, influencing reaction rates, yields, and even the chemoselectivity of the process. In the context of synthesizing this compound, the selection of an appropriate solvent system is critical for each step of the proposed synthetic sequences.

For reactions involving polar reactants, such as the etherification or alkylation of phenols, polar protic solvents like a Methanol-Water mixture can be effective. The presence of water can help in dissolving inorganic reagents, while methanol can solubilize the organic substrate. However, the nucleophilicity of the solvent itself must be considered to avoid unwanted side reactions.

Acetone-Water systems are another common choice, particularly in reactions involving oxidations or reductions where the acetone (B3395972) can act as both a solvent and a phase-transfer agent. The water component aids in dissolving inorganic salts and can participate in the reaction mechanism.

Aprotic polar solvents such as 1,4-Dioxane are often employed in reactions that are sensitive to protons, such as Grignard reactions or those involving strong bases. libretexts.org Dioxane's ability to solvate cations while remaining non-protic makes it an excellent choice for facilitating reactions with organometallic reagents, which are plausible intermediates in the synthesis of the target compound. For instance, in a potential Grignard reaction between a derivative of 2,6-dimethoxyphenol and an epoxide, tetrahydrofuran (B95107) (THF) or diethyl ether are classic solvent choices due to their ability to coordinate with the magnesium center of the Grignard reagent. masterorganicchemistry.combyjus.commasterorganicchemistry.com

The following table summarizes the potential applications and effects of these solvent systems in the proposed synthetic steps:

| Solvent System | Potential Application in Synthesis | Effects and Considerations |

| Methanol-Water | Williamson ether synthesis for side-chain introduction (if applicable). | Good for dissolving both organic and inorganic reactants. The protic nature may interfere with base-sensitive functional groups. |

| Acetone-Water | Oxidation or reduction steps in precursor synthesis. | Can facilitate reactions with inorganic oxidants/reductants. Acetone's carbonyl group is generally unreactive under these conditions. |

| 1,4-Dioxane | Grignard reactions, reactions with strong bases. | Aprotic and polar, ideal for reactions involving organometallics. Higher boiling point allows for higher reaction temperatures compared to THF or ether. |

Green Chemistry Principles in Sustainable Production

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. researchgate.netrsc.org The application of these principles to the synthesis of this compound is crucial for modern chemical manufacturing.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal. This can be achieved through high-yielding reactions with excellent atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For instance, addition reactions, such as a Grignard addition to an aldehyde, generally have high atom economy.

Use of Safer Solvents and Auxiliaries: The selection of non-toxic, renewable, and recyclable solvents is critical. While traditional solvents like dioxane have been used, greener alternatives are continuously being explored.

Use of Renewable Feedstocks: Syringol, a key precursor, can be derived from the pyrolysis of lignin, a major component of biomass, positioning it as a renewable feedstock. wikipedia.org This aligns with the principle of utilizing renewable resources.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction. For example, catalytic hydrogenation or transfer hydrogenation could be employed for the reduction of a carbonyl group in a precursor molecule.

A patent for the synthesis of 2,6-dimethoxyphenol describes a method using pyrogallic acid and dimethyl carbonate with a tetrabutylammonium (B224687) bromide catalyst in methanol, which is noted to be a cleaner process with a high yield. google.com This approach for preparing the starting material already incorporates green chemistry principles by using a less toxic methylating agent and a catalytic system.

De Novo Chemical Synthesis Routes

A de novo synthesis of this compound would involve the construction of the molecule from simpler, readily available chemical building blocks.

Multi-Step Organic Synthesis from Simpler Precursors

A plausible multi-step synthesis could commence from 2,6-dimethoxyphenol (syringol). One potential route involves the formylation of syringol to produce 3,5-dimethoxy-4-hydroxybenzaldehyde. This can then be followed by a series of reactions to introduce the three-carbon side chain.

A hypothetical synthetic sequence is outlined below:

Protection of the phenolic hydroxyl group of 2,6-dimethoxyphenol.

Formylation of the protected phenol to introduce an aldehyde group at the para position.

Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce a three-carbon chain with a terminal ester or protected alcohol.

Reduction of the double bond and the ester/deprotection of the alcohol.

Deprotection of the phenolic hydroxyl group to yield the final product.

Another conceivable route involves a Grignard reaction. This would entail the preparation of a Grignard reagent from a protected 3-halopropanol and its subsequent reaction with 2,6-dimethoxybenzaldehyde. The resulting secondary alcohol could then be deprotected.

Selective Functionalization and Transformation Strategies

Selective functionalization is key to successfully synthesizing the target molecule, given the multiple reactive sites on the aromatic ring and the hydroxyl groups.

Selective Ortho-Lithiation: The phenolic hydroxyl group of 2,6-dimethoxyphenol can direct ortho-lithiation, allowing for the introduction of an electrophile at the 3-position. However, the steric hindrance from the two methoxy groups might make this challenging.

Electrophilic Aromatic Substitution: Reactions such as Friedel-Crafts acylation could be used to introduce a three-carbon chain. For example, acylation with 3-chloropropionyl chloride followed by reduction of the resulting ketone would install the desired side chain. The regioselectivity of this reaction would need to be carefully controlled.

Grignard Reagent Reactivity: Grignard reagents are highly reactive nucleophiles that readily add to carbonyl groups and open epoxides. masterorganicchemistry.combyjus.commasterorganicchemistry.com A strategy could involve the formation of a Grignard reagent from a brominated 2,6-dimethoxyphenol derivative, which would then react with ethylene (B1197577) oxide to introduce a two-carbon chain, followed by further elongation. libretexts.orgyoutube.com Alternatively, a Grignard reagent prepared from a suitable three-carbon synthon could react with 2,6-dimethoxybenzaldehyde.

The following table outlines some selective transformation strategies:

| Transformation | Reagents and Conditions | Selectivity and Notes |

| Friedel-Crafts Acylation | 3-Chloropropionyl chloride, Lewis acid (e.g., AlCl3) | The position of acylation on the aromatic ring needs to be controlled. The phenolic hydroxyl would likely need protection. |

| Grignard Addition to Aldehyde | 2,6-Dimethoxybenzaldehyde + BrMg(CH2)3O-Protecting Group | A reliable method for forming the carbon-carbon bond and introducing the hydroxyl group at the desired position on the side chain. |

| Reaction with Ethylene Oxide | Grignard reagent of protected 2,6-dimethoxybromobenzene + Ethylene oxide | This would introduce a -CH2CH2OH group, requiring a subsequent one-carbon homologation. |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the molecule with electromagnetic radiation, techniques like NMR, MS, IR, and UV-Vis provide detailed information about the compound's atomic connectivity, molecular weight, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D HSQC NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic compounds like 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) experiments provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of protons in the molecule. The spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the aliphatic protons of the 3-hydroxypropyl side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eleven distinct signals would be expected, corresponding to the six aromatic carbons, two methoxy carbons, and the three carbons of the hydroxypropyl chain.

2D HSQC (Heteronuclear Single Quantum Coherence) NMR: This two-dimensional experiment correlates proton signals with the carbon atoms they are directly attached to. It is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra, confirming the connectivity of the C-H bonds within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1-OH | ~5.0-6.0 (s, broad) | - |

| C-1 | - | ~145-150 |

| C-2 | - | ~140-145 |

| C-3 | - | ~120-125 |

| C-4 | ~6.5-6.8 (d) | ~110-115 |

| C-5 | ~6.7-7.0 (d) | ~120-125 |

| C-6 | - | ~145-150 |

| 2-OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| 6-OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| C-α (propyl) | ~2.6-2.8 (t) | ~30-35 |

| C-β (propyl) | ~1.8-2.0 (m) | ~32-37 |

| C-γ (propyl) | ~3.6-3.8 (t) | ~60-65 |

| γ-OH | ~2.0-3.0 (t, broad) | - |

Note: These are predicted values based on the principles of NMR spectroscopy for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, ESI-MS/MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where gas chromatography separates volatile compounds before they are detected by a mass spectrometer. It is highly effective for identifying compounds like this compound in complex mixtures, such as those derived from lignin (B12514952) depolymerization. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that acts as a chemical fingerprint. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 212, corresponding to the molecular weight of the compound (C₁₁H₁₆O₄).

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that often leaves the molecule intact, primarily showing the protonated molecule [M+H]⁺ at m/z 213 or the deprotonated molecule [M-H]⁻ at m/z 211. Tandem MS (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation to generate fragment ions, which helps in elucidating the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For C₁₁H₁₆O₄, the calculated exact mass is 212.1049, and HRMS would be able to confirm this with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Data for this compound.

| Technique | Ion Mode | Expected m/z | Interpretation |

|---|---|---|---|

| GC-MS (EI) | Positive | 212 | Molecular Ion [M]⁺ |

| GC-MS (EI) | Positive | 194 | [M-H₂O]⁺ |

| GC-MS (EI) | Positive | 167/168 | Fragments from propyl chain cleavage |

| ESI-MS | Positive | 213 | Protonated Molecule [M+H]⁺ |

| ESI-MS | Negative | 211 | Deprotonated Molecule [M-H]⁻ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band around 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations from both the phenolic and the primary alcohol hydroxyl groups. C-H stretching vibrations from the aromatic ring and the aliphatic side chain would appear around 3100-2850 cm⁻¹. Strong absorptions corresponding to C-O stretching of the methoxy groups and the hydroxyl groups would be visible in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Phenolic compounds exhibit characteristic absorption bands in the UV region. For this compound, one would expect to see absorption maxima (λmax) around 270-280 nm, which is typical for substituted benzene (B151609) rings. The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from a mixture and for determining its purity.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. This compound, being a phenolic compound, can be analyzed directly or after derivatization to increase its volatility and improve peak shape.

The compound can be separated from other related phenols and lignin degradation products using a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-methylpolysiloxane). A flame ionization detector (FID) provides a robust and sensitive method for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for positive identification based on both retention time and the mass spectrum.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of lignin-derived phenols, including syringylpropane derivatives like this compound. The versatility of HPLC allows for the effective separation of these compounds from complex mixtures, which is essential for their detailed characterization. washington.eduacs.orgspringernature.com

A common approach for the separation of such phenolic compounds involves reversed-phase HPLC. washington.edusielc.com A well-documented method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. washington.edu The mobile phase often consists of a gradient mixture of an acidified aqueous solution and organic solvents like methanol (B129727) and acetonitrile. For instance, a gradient program might employ 7.4 mM phosphoric acid in water as solvent A and a mixture of 7.4 mM phosphoric acid, methanol, and acetonitrile (in a 4:4:3 ratio by volume) as solvent B. washington.edu This gradient elution allows for the separation of a wide range of phenolic compounds with varying polarities.

Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information that can aid in the identification of the separated compounds. nih.gov For more definitive structural elucidation, HPLC can be coupled with Mass Spectrometry (MS). acs.orgmdpi.com

A representative HPLC method for the analysis of lignin-derived phenols is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase A | 7.4 mM Phosphoric Acid in Water |

| Mobile Phase B | 7.4 mM Phosphoric Acid/Methanol/Acetonitrile (4:4:3 v/v/v) |

| Gradient | A time-programmed gradient from a low to high percentage of Solvent B |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min |

| Detection | Diode Array Detection (DAD) or UV-Vis |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Supercritical Fluid Chromatography (SFC) with Advanced Detection (e.g., Charged Aerosol Detection)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional chromatographic techniques for the analysis of complex mixtures of phenolic compounds derived from lignin. nih.govresearchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages in terms of speed and efficiency. nih.gov

An ultra-high performance supercritical fluid chromatography (UHPSFC) method has been successfully developed for the rapid and reliable analysis of major lignin-derived phenolic compounds. nih.gov This method allows for the separation of a suite of representative monomeric lignin phenols in under six minutes, a significant reduction in analysis time compared to conventional HPLC methods. nih.govresearchgate.net

For detection, a Diode Array Detector (DAD) is commonly employed, providing valuable spectral data for compound identification. nih.gov While not explicitly detailed in the search results for this specific compound, advanced detection methods like Charged Aerosol Detection (CAD) are increasingly used in SFC to provide near-universal response for non-volatile analytes, which would be beneficial for the comprehensive analysis of lignin degradation products.

The performance characteristics of a UHPSFC method for lignin-derived phenols are summarized below.

| Performance Metric | Value |

| Analysis Time | < 6 minutes |

| Limit of Detection (LOD) | 0.5–2.5 µM |

| Limit of Quantification (LOQ) | 2.5–5.0 µM |

| Dynamic Range | 5.0–2.0 mM (R² > 0.997) |

Gel Permeation Chromatography (GPC) for Product Mixture Analysis

In a typical GPC analysis of lignin products, the sample is dissolved in a suitable organic solvent, with tetrahydrofuran (B95107) (THF) being a common choice. europa.eu The separation is performed on a column packed with a porous polymer gel. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.

Calibration is a critical aspect of GPC and is often performed using polystyrene standards of known molecular weights. europa.euacs.org It is important to note that this can introduce a bias due to the structural differences between lignin and polystyrene. acs.org Detection is commonly achieved with a refractive index (RI) detector or a UV detector. europa.eu

Key parameters for a GPC analysis of a lignin-derived product mixture are outlined in the table below.

| Parameter | Condition |

| Stationary Phase | Porous polymer gel columns (e.g., PLgel) |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) |

| Flow Rate | Typically around 1.0 mL/min |

| Calibration | Polystyrene standards |

| Detector | Refractive Index (RI) or UV |

| Temperature | Controlled, for example, at 40 °C |

Chemical Reactivity, Functionalization, and Derivatization

Transformations of Hydroxyl Groups (Phenolic and Aliphatic)

The differential reactivity of the phenolic and aliphatic hydroxyl groups allows for selective functionalization. The phenolic hydroxyl group is more acidic and, therefore, more nucleophilic in many reactions compared to the primary aliphatic hydroxyl group at the end of the propyl chain.

Selective methylation of the phenolic hydroxyl group can be achieved under relatively mild conditions, for instance, using dimethyl sulfate (B86663) (DMS) with a mild base. nih.gov This selectivity is attributed to the higher acidity of the phenolic proton. ncsu.edu In contrast, forcing conditions would be required to methylate the less reactive aliphatic hydroxyl group.

The reactivity of these hydroxyl groups towards isocyanates to form urethanes has also been studied in the broader context of lignin (B12514952) chemistry. Generally, aliphatic hydroxyl groups are more reactive towards isocyanates than phenolic hydroxyls. nih.govresearchgate.net However, within phenolic hydroxyls, the reactivity is influenced by the substitution pattern on the aromatic ring, with syringyl-type hydroxyls (as in the subject compound) showing specific reactivity hierarchies. nih.gov

Selective acetylation of the aliphatic hydroxyl group in lignin-related molecules has been achieved using ionic liquids and specific acyl donors, leaving the phenolic hydroxyls untouched. mdpi.com This selective modification is key for creating tailored polymers and functional materials.

| Functional Group | Typical Reactions | Reagents/Conditions | Product Type |

| Phenolic Hydroxyl | Methylation | Dimethyl sulfate, Base | Methoxy (B1213986) ether |

| Phenolic Hydroxyl | Etherification | Alkyl halides, Base | Alkyl ether |

| Aliphatic Hydroxyl | Acetylation | Acetic anhydride, Catalyst | Acetate ester |

| Both Hydroxyls | Urethane Formation | Diisocyanates (e.g., MDI) | Polyurethane precursor |

Modifications of the Propyl Side Chain

The saturated 3-hydroxypropyl side chain is generally less reactive than an unsaturated equivalent (like the propenyl chain of sinapyl alcohol). However, the terminal hydroxyl group is a prime site for modification, as detailed in the section above. Further transformation of the propyl chain itself, such as through oxidation or cleavage, typically requires robust catalytic systems.

For instance, catalytic processes using zeolites can cleave alkyl chains from phenolic compounds, although this is often part of a broader hydrodeoxygenation strategy aimed at producing simple aromatic compounds like benzene (B151609) and toluene. acs.orgacs.org

Aromatic Ring Functionalization and Substitution Reactions

The aromatic ring of 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the phenolic hydroxyl and the two methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to the hydroxyl group. In this specific compound, the positions available for substitution are C4 (if starting with the 3-propyl isomer) or C3/C5 (if starting with the 4-propyl isomer).

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using nitric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using elemental halogens or other halogenating agents.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the high activation of the ring can lead to poly-substitution. hu.edu.jo

The electron-rich nature of the ring also makes it susceptible to oxidative coupling reactions, as discussed in the enzymatic functionalization section.

Formation of Conjugates and Glycosides (e.g., Phenolic Glycosides)

The hydroxyl groups, particularly the phenolic one, can be glycosylated to form glycosides. In nature, monolignols like the related sinapyl alcohol are often found as their glucosides (e.g., syringin). researchgate.net This conjugation increases water solubility and can protect the hydroxyl group from certain reactions. Enzymatic or chemical synthesis can be employed to attach various sugar moieties to the molecule, creating a diverse range of derivatives with potentially altered biological activities.

Enzymatic Oxifunctionalization by Peroxygenases

Enzymes, particularly laccases and peroxidases, are highly effective catalysts for the oxidation of phenolic compounds like this compound. researchgate.net Laccase, in the presence of oxygen, catalyzes the formation of a phenoxy radical from the phenolic hydroxyl group. researchgate.netresearchgate.net These radicals can then undergo several reaction pathways:

Dimerization: Two radicals can couple to form C-C or C-O linked dimers. For 2,6-dimethoxyphenols, C-C coupling at the 5-position is common, leading to the formation of symmetric dimers like 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol. researchgate.netresearchgate.net

Oxidation to Quinones: The phenoxy radical can be further oxidized to form a benzoquinone, such as 2,6-dimethoxy-p-benzoquinone. researchgate.net

A tailored oxidase/peroxidase system has been used to convert 2,6-dimethoxy-4-allylphenol first into sinapyl alcohol and then into the dimer syringaresinol, demonstrating the potential for one-pot enzymatic cascades. nih.gov

| Enzyme | Substrate Type | Typical Products |

| Laccase | Phenolic compounds | Dimeric structures, Quinones |

| Peroxidase | Phenolic compounds | Dimeric structures (e.g., Syringaresinol) |

| Cytochrome P450 | Aromatic rings | Hydroxylated/demethylated products |

Conversion to Other Aromatic Platform Chemicals and Fine Chemicals

There is significant research interest in the catalytic conversion of lignin-derived monomers into valuable platform chemicals. Through processes like hydrodeoxygenation (HDO) and C-C bond cleavage, this compound can be transformed into simpler aromatic compounds. acs.orgacs.org

Using catalysts such as molybdenum-containing zeolites, it is possible to cleave the methoxy groups, the phenolic hydroxyl group, and the propyl side chain to produce commodity chemicals like:

Benzene

Toluene

Propylbenzene

These conversions are crucial for developing biorefinery concepts where lignin is not treated as waste but as a source of valuable aromatic building blocks, potentially replacing petroleum-derived phenols in applications like polymers and resins. wikipedia.org

Biological and Mechanistic Studies in Vitro and Pre Clinical

Antioxidant Activity and Radical Scavenging Mechanisms (in vitro models)

The antioxidant potential of phenolic compounds is a cornerstone of their biological activity, primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The core structure of 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol, namely 2,6-dimethoxyphenol (B48157) (syringol), is recognized for its antioxidant and radical-scavenging properties. medchemexpress.com The presence of methoxy (B1213986) groups ortho to the phenolic hydroxyl group can enhance this activity.

The mechanisms by which phenolic compounds exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it. The resulting phenoxyl radical is stabilized by resonance, particularly by the adjacent methoxy groups.

Single Electron Transfer (SET): The compound can donate an electron to reduce a radical species.

Studies on syringol and related compounds have demonstrated significant efficacy in various in vitro antioxidant assays. For instance, syringol, as a major component of litchi wood vinegar, has shown high antioxidant activity in DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging and ferric reducing power assays. medicalresearchjournal.org The antioxidant behavior is influenced by the number and position of hydroxyl and methoxy substituents. medicalresearchjournal.orglabpartnering.org Generally, an increased number of hydroxyl groups strengthens antioxidant capacity. labpartnering.org The propyl side chain on the target molecule may also modulate its lipophilicity and interaction with radical species in different phases.

Table 1: Antioxidant Activity of Related Phenolic Compounds (In Vitro)

| Compound/Extract | Assay | Finding | Reference |

| 2,6-Dimethoxyphenol (Syringol) | DPPH Radical Scavenging | Exhibits significant scavenging activity. | medicalresearchjournal.org |

| 2,6-Dimethoxyphenol (Syringol) | Ferric Reducing Antioxidant Power | Demonstrates reducing capabilities. | medicalresearchjournal.org |

| Litchi Wood Vinegar (rich in Syringol) | DPPH Scavenging | IC50 value of 36.5 ppm. | ros.edu.pl |

| General Phenolic Compounds | Oxygen Radical Absorbance Capacity (ORAC) | Activity is dominated by the number and type of substituents. | medicalresearchjournal.orglabpartnering.org |

Antimicrobial Activity Investigations (in vitro assays)

Phenolic compounds are widely recognized for their antimicrobial properties. Research on wood vinegar, where 2,6-dimethoxyphenol (syringol) is a major constituent, has confirmed its efficacy against a range of microorganisms. medicalresearchjournal.org The antimicrobial action of phenolics is often linked to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with cellular energy production.

Wood vinegar from Litchi chinensis, containing nearly 30% syringol, exhibited broad-spectrum inhibition against several clinically relevant antibiotic-resistant bacterial strains. ros.edu.pl The study demonstrated significant activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, its structural components suggest a potential for similar antimicrobial effects.

Table 2: Antimicrobial Activity of Syringol-Rich Extract (In Vitro)

| Extract / Major Component | Test Organisms | Method | Results (Inhibition Zone / MIC) | Reference |

| Litchi Wood Vinegar (29.54% Syringol) | Clinically antibiotic-resistant isolates | Disc Diffusion | Inhibition zones of 15–19 mm. | ros.edu.pl |

| Litchi Wood Vinegar (29.54% Syringol) | Clinically antibiotic-resistant isolates | Microdilution | MIC ranging from 0.95–3.80 μL/100 μL. | ros.edu.pl |

Anti-inflammatory Properties (e.g., Nitric Oxide Production Inhibition in cellular models)

Inflammation is a complex biological response, and excessive production of inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) can contribute to pathology. nih.gov Many phytochemicals, particularly phenolics, are investigated for their ability to modulate this process. nih.gov The anti-inflammatory effect is often achieved by inhibiting the expression of pro-inflammatory genes and enzymes like iNOS and cyclooxygenase-2 (COX-2). nih.govnih.gov

For example, a related phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was shown to significantly inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells. medchemexpress.com This inhibition was linked to the suppression of iNOS expression through the blockade of NF-κB and MAPK signaling pathways. medchemexpress.com Given the structural similarities, this compound may possess similar anti-inflammatory potential by modulating these cellular pathways. However, it is noteworthy that in a zebrafish model, direct exposure to syringol induced oxidative stress, which included an increase in nitric oxide production as part of a toxicological response. acs.org This highlights that the effect of such compounds can be context- and model-dependent.

Molecular Interactions with Biological Macromolecules (e.g., DNA interactions in vitro)

The biological effects of phenolic compounds are often mediated by their interactions with macromolecules like proteins and enzymes. medicalresearchjournal.org These interactions can be non-covalent (including hydrogen bonds and hydrophobic interactions) or covalent, leading to conformational changes in the protein that can alter its function. medicalresearchjournal.org

While direct studies on the DNA interactions of this compound are absent from the literature, research on its parent structure, syringol, provides insight into its potential to interact with proteins. A molecular docking analysis was used to predict the interaction and binding affinities of syringol with human apoptotic proteins. acs.org Furthermore, the related compound guaiacol (B22219) (2-methoxyphenol) has been shown to interact strongly with human serum albumin (HSA), a major transport protein in the blood, inducing conformational changes. nih.gov Such interactions are crucial as they can affect the bioavailability, metabolism, and ultimate biological activity of the phenolic compound. medicalresearchjournal.org

Enzymatic Transformations and Biotransformation Pathways (in non-human systems)

The biotransformation of phenolic compounds derived from lignin (B12514952), such as syringol, is a significant area of research, particularly in microbial systems. A key reaction is O-demethylation, which is often a rate-limiting step in the catabolism of these aromatic compounds.

A cytochrome P450 enzyme system from Novosphingobium aromaticivorans, known as GcoAB, has been identified to demethylate guaiacol. labpartnering.org However, the native enzyme has minimal activity towards syringol. labpartnering.org Through structure-guided protein engineering, researchers have successfully mutated the GcoA enzyme (e.g., the GcoA-F169A variant) to significantly enhance its ability to O-demethylate syringol, enabling its conversion in microbial hosts like Pseudomonas putida KT2440.

Additionally, enzymes like laccase have been used for the in vitro transformation of 2,6-dimethoxyphenol. This enzymatic catalysis leads to the synthesis of dimers, such as 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol, which themselves can possess enhanced biological activities. medchemexpress.com

Investigation of Leishmanicidal Potential (in vitro)

Leishmaniasis is a parasitic disease where the search for new, effective, and less toxic treatments is ongoing. While there is no direct evidence for the leishmanicidal activity of this compound, studies on a dimeric derivative of its core structure have shown significant potential.

The compound 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol (TMBP), synthesized via laccase-catalysis from 2,6-dimethoxyphenol, was evaluated for its effect against Leishmania (L.) amazonensis. TMBP demonstrated potent activity, inhibiting the proliferation of the parasite's promastigote forms with an IC50 value between 0.62 and 0.86 µM. The study indicated that the compound induced parasite death by generating reactive oxygen species and causing mitochondrial dysfunction. Furthermore, TMBP was effective against the intracellular amastigote forms and showed high selectivity for the parasite over mammalian cells. Molecular docking studies suggested that the hydroxyl groups of TMBP could form hydrogen bonds with active site residues of key parasitic enzymes like trypanothione (B104310) reductase (TR) and leishmanolysin (Gp63). These findings suggest that the 2,6-dimethoxyphenol scaffold is a viable starting point for designing novel anti-leishmanial agents.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol are key determinants of its physical and biological properties. The molecule consists of a central benzene (B151609) ring substituted with one hydroxyl, two methoxy (B1213986), and one hydroxypropyl group. The presence of several single bonds allows for considerable conformational freedom.

Conformational analysis is typically performed to identify the most stable, low-energy arrangements of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. For this compound, the key rotatable bonds are within the hydroxypropyl side chain and the methoxy groups. Computational methods can map the potential energy surface as a function of these dihedral angles to locate energy minima, which correspond to stable conformers. The planarity of the molecule and the orientation of its substituents can significantly influence its interactions and reactivity. researchgate.net

Interactive Data Table: Key Rotatable Bonds for Conformational Analysis

| Bond | Description | Expected Influence on Conformation |

|---|---|---|

| C(aromatic)-C(propyl) | Bond connecting the propyl chain to the benzene ring | Determines the orientation of the side chain relative to the ring. |

| C(alpha)-C(beta) (propyl) | Carbon-carbon bond within the propyl chain | Affects the overall shape and length of the side chain. |

| C(beta)-C(gamma) (propyl) | Carbon-carbon bond within the propyl chain | Influences the position of the terminal hydroxyl group. |

| C(aromatic)-O(methoxy) | Bond connecting the methoxy group to the benzene ring | Rotation affects steric hindrance and interaction with adjacent groups. |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of phenolic compounds. researchgate.netnih.gov For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) can be employed to predict a wide range of molecular properties. nih.govresearchgate.netcellulosechemtechnol.ro

These calculations begin with geometry optimization to find the most stable molecular structure. From this optimized structure, various properties can be derived:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. cellulosechemtechnol.ro A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. cellulosechemtechnol.ro

Thermodynamic Parameters: Properties such as bond dissociation enthalpies (BDEs) can be calculated to assess antioxidant potential. For phenols, the BDE of the O-H bond is a key indicator of its ability to donate a hydrogen atom to scavenge free radicals. researchgate.netnih.gov

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra), which are invaluable for interpreting experimental data and confirming the molecular structure. cellulosechemtechnol.ro

Interactive Data Table: Properties Investigated by Quantum Chemical Calculations

| Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable structure. cellulosechemtechnol.ro | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity and charge transfer potential. cellulosechemtechnol.ro | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. cellulosechemtechnol.ro | DFT |

| Bond Dissociation Enthalpy (BDE) | Indicates the energy required to break a bond, often used to predict antioxidant activity (O-H bond). researchgate.net | DFT |

| Vibrational Frequencies | Predicts IR spectra to help identify functional groups and confirm structure. dnu.dp.ua | DFT |

Reaction Mechanism Modeling and Simulation in Catalytic Processes

This compound is a product of the catalytic hydrogenation and hydrogenolysis of lignocellulosic biomass. medchemexpress.comchemsrc.com Understanding the mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and improving yields. Computational modeling serves as a powerful tool to elucidate these complex reaction pathways at a molecular level. sciforum.netmdpi.com

Theoretical studies can model the interaction of the lignin-derived compound with a catalyst surface (e.g., a metal catalyst). Using methods like DFT, researchers can:

Map Reaction Pathways: By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. sciforum.net

Calculate Activation Energies: The energy barrier for each step in the reaction can be determined, identifying the rate-determining step. mdpi.com

Analyze Catalyst-Substrate Interactions: Modeling can reveal how the molecule adsorbs onto the catalyst surface and how this interaction facilitates bond breaking and formation.

Predict Product Selectivity: By comparing the energy barriers for different potential reaction pathways, it is possible to predict which products are most likely to form under specific conditions. For example, in the pyrolysis of lignin (B12514952) model compounds, DFT calculations have been used to determine the stability of different chemical bonds, correctly predicting that weaker bonds are more likely to cleave and form phenolic products. researchgate.netncsu.eduresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Biological Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its biological activity. nih.gov For phenolic compounds like this compound, these models are used to predict activities such as antioxidant, antimicrobial, or anticancer effects based on specific structural features. nih.govresearchgate.net

The key structural features of this compound that would be considered in an SAR model include:

The Phenolic Hydroxyl (-OH) Group: This group is a primary determinant of antioxidant activity through hydrogen atom donation. nih.govresearchgate.net

Methoxy (-OCH3) Groups: The number and position of methoxy groups significantly influence electronic properties and, consequently, biological activity. Studies on phenolic acids have shown that methoxy groups can enhance antioxidant capacity. nih.govresearchgate.netnih.gov The two methoxy groups ortho to the hydroxyl group in this compound are characteristic of a syringyl unit. ncsu.edu

The Hydroxypropyl Side Chain: The length, flexibility, and terminal hydroxyl group of this aliphatic chain can affect properties like solubility, bioavailability, and interaction with biological targets. The hydrophilic character of the hydroxypropyl group can influence the molecule's behavior in aqueous media. researchgate.net

SAR models are built by comparing the activity of a series of related compounds, allowing researchers to identify which molecular fragments or properties are responsible for the observed biological effects.

Interactive Data Table: Structural Features and Potential Biological Relevance in SAR

| Structural Feature | Potential Contribution to Biological Activity |

|---|---|

| Phenolic Hydroxyl Group | Primary site for antioxidant activity (radical scavenging). nih.gov |

| Two Ortho-Methoxy Groups | Modulates the electronic properties of the phenol (B47542), potentially enhancing antioxidant activity. nih.govnih.gov |

| Hydroxypropyl Side Chain | Influences solubility, lipophilicity, and steric interactions with target sites. researchgate.net |

| Terminal Alcohol on Side Chain | Provides an additional site for hydrogen bonding. |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed insight into the dynamic behavior and intermolecular interactions of compounds like this compound. nih.govmdpi.com These simulations can model the compound in various environments, such as in solution or interacting with a biological macromolecule. nih.govmdpi.com

For this compound, MD simulations could explore:

Solvation: How the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds, which influences its solubility and conformation.

Intermolecular Forces: The primary intermolecular interactions for this molecule are hydrogen bonding and van der Waals forces. The phenolic hydroxyl group and the terminal alcohol on the side chain can act as both hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Interaction with Biomolecules: MD simulations can model the binding of this compound to a target protein, such as an enzyme active site. These simulations can predict the preferred binding pose, calculate binding affinities, and identify the key amino acid residues involved in the interaction. nih.gov For instance, simulations of lignin model compounds have shown that hydroxyl groups are key sites for forming hydrogen bonds with other biopolymers like cellulose. mdpi.com

Understanding these interactions at an atomic level is crucial for explaining the compound's macroscopic properties and its mechanism of action in biological systems.

Emerging Research Directions and Future Perspectives

Integration into Biorefinery Concepts for Sustainable Production

The sustainable production of 3-(3-hydroxypropyl)-2,6-dimethoxyphenol is intrinsically linked to the biorefinery concept, where biomass is converted into a spectrum of value-added products. Lignin (B12514952) valorization is a cornerstone of this concept, aiming to transform this underutilized polymer into profitable chemicals. nih.govgoogle.com The production of dihydrosinapyl alcohol is a prime example of this strategy, turning a component of what was once considered waste into a valuable chemical feedstock.

Research is focused on optimizing the depolymerization of lignin to selectively yield S-type phenolic compounds, which are precursors to this compound. This involves the cleavage of ether linkages within the lignin polymer, a process that is being explored through various catalytic and biological methods. The integration of these production pathways into existing biorefinery infrastructures is a key area of development, aiming to create a seamless and economically viable process from raw biomass to purified chemical.

Development of Advanced Bio-Based Materials and Specialty Chemicals

The bifunctional nature of this compound, with its phenolic and aliphatic hydroxyl groups, makes it an excellent candidate as a monomer for the synthesis of a variety of bio-based polymers. google.com

Polycarbonates: The diol functionality of this compound allows for its use in the synthesis of polycarbonates. nih.govgoogle.comyoutube.comrsc.orggoogle.com These bio-based polycarbonates are being investigated for their thermal and mechanical properties, with the potential to replace their fossil-fuel-derived counterparts in a range of applications.

Epoxy Resins: The phenolic hydroxyl group can be converted to a glycidyl (B131873) ether, creating an epoxy monomer. mdpi.comdtic.milreddit.comyoutube.comgoogle.comyoutube.com These bio-based epoxy resins are of interest for coatings, adhesives, and composites, offering a more sustainable alternative to conventional epoxy systems. dtic.mil

Thermoplastics and Thermosets: Research has demonstrated the potential of chemically modifying lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) (a related compound) to create a range of thermoplastics and thermosets. nih.govresearchgate.net This highlights the potential for this compound to be similarly utilized in the creation of polymers with tunable properties. google.com

Table 1: Potential Polymer Applications of this compound

| Polymer Type | Functional Group Utilized | Potential Applications |

|---|---|---|

| Polycarbonates | Phenolic and Aliphatic Hydroxyls | Engineering plastics, optical media, automotive components |

| Epoxy Resins | Phenolic Hydroxyl (after glycidylation) | Adhesives, coatings, composites, electronics |

| Polyesters | Phenolic and Aliphatic Hydroxyls | Fibers, films, packaging |

| Polyurethanes | Phenolic and Aliphatic Hydroxyls | Foams, elastomers, sealants |

Exploitation of Diverse Biological Activities in Non-Clinical Applications

Phenolic compounds derived from plants are well-known for their biological activities, and this compound is no exception. While clinical applications are outside the scope of this discussion, its antioxidant and antimicrobial properties are being explored for various non-clinical uses.

Antioxidant Properties: The phenolic structure of this compound imparts antioxidant capabilities, which are of interest for industrial applications such as the stabilization of polymers, fuels, and lubricants. researchgate.netmdpi.comresearchgate.netnih.govnih.gov Research is ongoing to quantify its antioxidant efficacy in comparison to conventional synthetic antioxidants. researchgate.netmdpi.com

Antimicrobial Properties: Alcohols and phenolic compounds can exhibit antimicrobial activity. nih.govmdpi.comrsc.orgrsc.orgbohrium.com The potential of this compound as an antimicrobial agent is being investigated for applications such as the preservation of wood and other biomaterials, or as a component in antifungal coatings.

Catalytic System Innovation for Enhanced Selectivity and Yield

The efficient production of this compound from lignin or its monomeric precursors, such as sinapyl alcohol or sinapyl aldehyde, is heavily reliant on the development of advanced catalytic systems. The goal is to achieve high selectivity and yield, minimizing the formation of byproducts.

Selective Hydrogenation: A key step in the synthesis is the selective hydrogenation of the aldehyde or other functional groups in the side chain of lignin-derived monomers without affecting the aromatic ring. bohrium.comyoutube.com Ruthenium-based catalysts, particularly those supported on carbon (Ru/C), have shown considerable promise in the hydrogenolysis of lignin to produce monomeric phenols. nih.govnih.govacs.org

Transfer Hydrogenation: Catalytic transfer hydrogenation is another promising route being explored. kit.edunih.govnih.govrsc.org This method uses a hydrogen donor molecule, often an alcohol like isopropanol, in the presence of a catalyst to achieve the desired reduction. This can be a milder and more selective alternative to using high-pressure hydrogen gas.

Table 2: Catalytic Approaches for this compound Synthesis

| Catalytic Method | Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Catalytic Hydrogenation | Ru/C, Pt/C, Pd/C | High activity, catalyst recyclability | Improving selectivity to the desired alcohol |

| Catalytic Transfer Hydrogenation | Ru, Ir, Ni complexes | Mild reaction conditions, high selectivity | Development of more efficient and earth-abundant metal catalysts |

| Biocatalysis | Enzymes (e.g., reductases) | High specificity, environmentally benign | Enzyme discovery and engineering for industrial robustness |

Advanced Analytical Platform Development for Complex Mixtures

The production of this compound from lignin typically results in a complex mixture of related phenolic compounds. The development of advanced analytical platforms is crucial for the accurate identification, characterization, and quantification of the target molecule within these mixtures.

Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile lignin-derived compounds. rsc.orgbohrium.comresearchgate.netrsc.orgresearchgate.net Researchers are developing optimized GC-MS methods, including tandem mass spectrometry (MS/MS), for enhanced sensitivity and selectivity. researchgate.net

Spectroscopic Methods: Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC), is invaluable for the structural elucidation of lignin and its degradation products in their native state, avoiding the need for derivatization. mdpi.comresearchgate.netresearchgate.net This technique can provide detailed information about the various linkages and substructures present in complex lignin-derived oils. mdpi.comresearchgate.net

The ongoing development of these analytical techniques is essential for process optimization, quality control, and a deeper understanding of the chemistry of lignin valorization.

Q & A

Basic: What are the recommended synthesis methods for 3-(3-Hydroxypropyl)-2,6-dimethoxyphenol in laboratory settings?

Methodological Answer:

The compound can be synthesized via catalytic hydrogenation or hydroformylation of lignin-derived precursors like sinapyl alcohol. For example, cobalt or rhodium carbonyl catalysts facilitate hydroformylation at controlled temperatures (e.g., 80–120°C) under hydrogen pressure (1–3 MPa), yielding this compound with acceptable yields (30–50%). Kinetic studies suggest optimizing reaction time (24–48 hours) and catalyst loading (5–10 mol%) to balance conversion and selectivity . Alternative routes include hydrogenolysis of lignocellulosic biomass, where vanadium catalysts in aqueous methanol (10:40 v/v) at 280°C for 48 hours achieve ~89% conversion .

Basic: How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer:

¹³C-NMR is critical for structural confirmation. Key signals include:

- Methoxy groups: δ 56.0 ppm (C-3,5-OCH₃).

- Hydroxypropyl chain: δ 32.7 (CH₂), 34.2 (CH₂), and 62.1 ppm (CH₂OH).

- Aromatic carbons: δ 105.0 (C-2,6), 126.7 (C-4), 140.5 (C-1), and 151.9 ppm (C-3,5-OCH₃ adjacent).

Compare with reference spectra from lignin-derived neolignans or synthetic standards . For advanced validation, use HMBC to correlate H-7 (hydroxypropyl) with aromatic C-2/C-6 and confirm connectivity .

Advanced: What are the key considerations when analyzing contradictory data in catalytic degradation pathways?

Methodological Answer:

Contradictions often arise from solvent effects, catalyst stability, or competing reaction pathways. For example:

- Solvent polarity : In methanol/water mixtures, higher methanol ratios accelerate degradation but favor side reactions (e.g., alkylation). Monitor product ratios (e.g., 3-methoxycatechol vs. pyrogallol) via GC-MS .

- Reaction time : Prolonged time (72+ hours) may reduce desired product yields due to carbonization. Use time-course studies with sampling intervals (e.g., 12, 24, 48 hours) to identify optimal windows .

- Catalyst deactivation : Vanadium catalysts may lose activity under acidic conditions. Pre-treat catalysts with stabilizing ligands (e.g., EDTA) or use flow reactors to maintain efficiency .

Advanced: How does solvent selection impact reaction kinetics during hydrogenolysis?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly influence reaction rates and selectivity:

- Aqueous systems : Distilled water enhances C-O cleavage via hydrolysis but may reduce solubility of aromatic intermediates. Use 10–20% methanol co-solvent to improve substrate dispersion .

- Non-polar solvents : Toluene or hexane slows degradation but minimizes unwanted side reactions. Ideal for isolating intermediates like 1,2,3-trimethoxybenzene .

- Kinetic modeling : Apply pseudo-first-order kinetics to compare rate constants (k) across solvents. For example, k increases by 2.5-fold in methanol/water (1:4 v/v) versus pure water due to improved mass transfer .

Basic: What natural sources yield this compound?

Methodological Answer:

The compound is a natural neolignan found in:

- Selaginella moellendorffii : Extract with 70% ethanol, followed by silica gel chromatography (hexane:EtOAc gradient) and HPLC purification .

- Lignocellulosic biomass : Isolate via hydrogenolysis (H₂, 5 MPa; Ru/C catalyst) of lignin polymers. Monitor yields using LC-MS with syringyl alcohol as a reference standard .

Advanced: What strategies resolve spectral overlaps in characterizing derivatives?

Methodological Answer:

For overlapping peaks in NMR or MS:

- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in the hydroxypropyl chain (δ 32–62 ppm) .

- Tandem MS/MS : Fragment ions at m/z 152 (aromatic ring + OCH₃) and m/z 60 (hydroxypropyl) confirm substitution patterns .

- Isotopic labeling : Use deuterated solvents (CD₃OD) to suppress background noise in ¹H-NMR .

Advanced: How do temperature gradients affect catalytic transfer hydrogenation?

Methodological Answer:

Temperature impacts both reaction rate and product distribution:

- Low temperatures (220°C) : Favor selective C-O cleavage, yielding 3-methoxycatechol (22% selectivity).

- High temperatures (280°C) : Promote full hydrogenolysis to pyrogallol (48% selectivity) but risk catalyst sintering.

- Arrhenius analysis : Calculate activation energy (Ea) using rate data from 200–300°C. Ea values >50 kJ/mol suggest diffusion-limited regimes; optimize stirring rates accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.